REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[C:5]([N:26]3C(=O)C4=CC=CC=C4C3=O)[CH:6]=[C:7]([O:24][CH3:25])[C:8]=2[O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)[N:3]=1.O.NN>C(O)C>[NH2:26][C:5]1[CH:6]=[C:7]([O:24][CH3:25])[C:8]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:21])[F:22])[CH:15]=2)=[C:9]2[C:4]=1[N:3]=[C:2]([Cl:1])[CH:11]=[C:10]2[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=C(C=C(C(=C2C(=C1)C)OC1=CC(=CC=C1)C(F)(F)F)OC)N1C(C=2C(C1=O)=CC=CC2)=O
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Name
|
|
Quantity
|
900 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
16.75 mL
|
Type
|
reactant
|
Smiles
|
O.NN
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Type
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CUSTOM
|
Details
|
with mechanical stirring for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed
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Type
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TEMPERATURE
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Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solids were collected
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Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated in vacuo to a small volume
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Type
|
DISSOLUTION
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Details
|
dissolved in CH2Cl2 ( 500 mL)
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Type
|
EXTRACTION
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Details
|
The solution was extracted with 20% KOH (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with brine, dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to an amber gum
|
Type
|
CUSTOM
|
Details
|
Recrystallization from cyclohexane-ligroin (5:2, 500 mL) with charcoaling
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=C2C(=CC(=NC12)Cl)C)OC1=CC(=CC=C1)C(F)(F)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |